molecular formula C6H5ClN2O3 B2462010 2-Chloro-6-methoxypyrimidine-4-carboxylic acid CAS No. 447432-93-1

2-Chloro-6-methoxypyrimidine-4-carboxylic acid

Cat. No.: B2462010
CAS No.: 447432-93-1
M. Wt: 188.57
InChI Key: UIUZAPSUOBAVAS-UHFFFAOYSA-N
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Description

2-Chloro-6-methoxypyrimidine-4-carboxylic acid: is a heterocyclic organic compound with the molecular formula C6H5ClN2O3 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-methoxypyrimidine-4-carboxylic acid typically involves the chlorination of 6-methoxypyrimidine-4-carboxylic acid. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2-position. Common reagents used in this process include thionyl chloride or phosphorus oxychloride, which act as chlorinating agents.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-methoxypyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

  • Substituted pyrimidines with various functional groups depending on the nucleophile used.
  • Oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Chemistry: 2-Chloro-6-methoxypyrimidine-4-carboxylic acid is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the interactions of pyrimidine derivatives with biological targets such as enzymes and receptors. It is also used in the development of diagnostic tools and assays.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives are investigated for their antimicrobial, antiviral, and anticancer properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Chloro-6-methoxypyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The chlorine atom at the 2-position and the methoxy group at the 6-position contribute to its reactivity and binding affinity. The compound can inhibit or activate enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

    2-Chloro-6-methylpyridine-4-carboxylic acid: Similar structure but with a methyl group instead of a methoxy group.

    2-Chloro-6-methoxypyridine-4-carboxylic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.

Uniqueness: 2-Chloro-6-methoxypyrimidine-4-carboxylic acid is unique due to the presence of both chlorine and methoxy substituents on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-chloro-6-methoxypyrimidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O3/c1-12-4-2-3(5(10)11)8-6(7)9-4/h2H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIUZAPSUOBAVAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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